- Preparation of anthracene-based compounds useful as electroluminescent material in OLED, China, , ,
Cas no 934545-83-2 (3-Bromo-9-(naphthalen-1-yl)-9H-carbazole)
934545-83-2 structure
Product Name:3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
CAS 번호:934545-83-2
MF:C22H14BrN
메가와트:372.257264614105
MDL:MFCD26127423
CID:829470
PubChem ID:354333892
Update Time:2024-10-26
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
- 3-Bromo-9-(1-naphthyl)-9H-carbazole
- 3-bromo-9-naphthalen-1-ylcarbazole
- 9-(1-Naphthyl)-3-bromocarbazole
- QTWVKYHIDBPQIL-UHFFFAOYSA-N
- 3-bromo-9-(1-naphthyl)carbazole
- OL10024
- 3-broMo-9-(phthalen-1-yl)-9H-carbazole
- AX8282212
- B5050
- ST24041959
- 3-Bromo-9-(1-naphthalenyl)-9H-carbazole (ACI)
-
- MDL: MFCD26127423
- 인치: 1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H
- InChIKey: QTWVKYHIDBPQIL-UHFFFAOYSA-N
- 미소: BrC1C=C2C3C(N(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 371.03100
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 1
- 복잡도: 451
- 토폴로지 분자 극성 표면적: 4.9
실험적 성질
- 밀도: 1.39±0.1 g/cm3 (20 ºC 760 Torr)
- PSA: 4.93000
- LogP: 6.69940
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005400-1g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 95% | 1g |
$459.55 | 2023-08-31 | |
| TRC | B678865-2.5mg |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678865-5mg |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678865-25mg |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 25mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5050-1g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 98.0%(GC) | 1g |
1115.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5050-200mg |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 98.0%(GC) | 200mg |
345.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MW725-5g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 98+% | 5g |
282.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MW725-20g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 98+% | 20g |
926.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MW725-1g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 98+% | 1g |
89.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838313-1g |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole |
934545-83-2 | 97% | 1g |
¥366.30 | 2022-09-29 |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Toluene ; rt → 150 °C; 24 h, 150 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
참조
- Preparation of carbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Triazine-based compounds and organic light-emitting devices including triazine-based compounds, United States, , ,
합성 방법 4
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
참조
- Carbazole compounds as organic electronic device materials, Korea, , ,
합성 방법 5
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Organic light-emitting device, United States, , ,
합성 방법 6
합성 방법 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Toluene , Ethyl acetate ; 36 h, rt
참조
- Organic compounds, light-emitting components, light-emitting devices, electronic devices, and lighting devices, European Patent Organization, , ,
합성 방법 8
반응 조건
1.1 Catalysts: Tributylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Water ; 12 h, rt
참조
- Organic light-emitting devices and displays with emitting layers employing multiple hosts, United States, , ,
합성 방법 9
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper , 18-Crown-6 Solvents: Dimethylformamide ; 24 h, 140 °C
참조
- Preparation of carbazole compounds for electronic device, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dichloromethane ; rt
참조
- Organic electronic element containing light efficiency improving layer and electronic device containing the same, Korea, , ,
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Heteroaryl compounds as organic electronic device materials, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Carbazole compounds for organic electronic device, Korea, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
참조
- Preparation of heteroaromatic compound for organic electronic element and electronic device thereof, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Carbazole compounds as capping layer materials and electronic device thereby, Korea, , ,
합성 방법 15
반응 조건
참조
- Preparation of arylamine compounds for organic electroluminescent devices and display devices, Korea, , ,
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole Raw materials
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole Preparation Products
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:934545-83-2)3-broMo-9-(naphthalen-1-yl)-9H-carbazole
주문 번호:sfd5118
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:934545-83-2)3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
주문 번호:A851685
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:37
가격 ($):164.0
Email:sales@amadischem.com
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole 관련 문헌
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
934545-83-2 (3-Bromo-9-(naphthalen-1-yl)-9H-carbazole) 관련 제품
- 73087-83-9(3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole)
- 1210469-11-6(10-bromo-7-phenyl-benzo[c]carbazole)
- 934545-80-9(3-Bromo-9-(naphthalen-2-yl)-9H-carbazole)
- 1537218-76-0(3'-Bromo-1,4-di(9-carbazolyl)benzene)
- 57103-20-5(3,6-Dirbomo-9-phenylcarbazole)
- 1153-85-1(3-Bromo-9-phenylcarbazole)
- 174621-52-4(1-(4-bromophenyl)-1H-Indole)
- 185112-61-2(9-(3-Bromophenyl)carbazole)
- 57102-42-8(9-(4-Bromophenyl)-9H-carbazole)
- 750573-26-3(9-(3,5-Dibromophenyl)-9h-carbazole)